molecular formula C14H11NO4S2 B10807523 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole

Cat. No.: B10807523
M. Wt: 321.4 g/mol
InChI Key: OXQJVTWLINUNRV-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is a heterocyclic compound that combines several functional groups, including a benzenesulfonyl group, a furan ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methylsulfanyl group can be introduced via thiolation reactions using methylthiolating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzene derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and methylsulfanyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S2/c1-20-14-13(15-12(19-14)11-8-5-9-18-11)21(16,17)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQJVTWLINUNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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